molecular formula C7H6Cl2IN B13338947 (3,5-Dichloro-2-iodophenyl)methanamine

(3,5-Dichloro-2-iodophenyl)methanamine

Cat. No.: B13338947
M. Wt: 301.94 g/mol
InChI Key: NSLVGOZHXKTKAB-UHFFFAOYSA-N
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Description

(3,5-Dichloro-2-iodophenyl)methanamine is a halogenated aromatic methanamine derivative. Its structure features a benzene ring substituted with chlorine atoms at positions 3 and 5, an iodine atom at position 2, and a methanamine (-CH2NH2) group. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the heavy iodine atom and electron-withdrawing chlorine substituents.

Properties

Molecular Formula

C7H6Cl2IN

Molecular Weight

301.94 g/mol

IUPAC Name

(3,5-dichloro-2-iodophenyl)methanamine

InChI

InChI=1S/C7H6Cl2IN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2

InChI Key

NSLVGOZHXKTKAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)I)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-2-iodophenyl)methanamine typically involves the iodination of a precursor compound, followed by amination. One common method includes the reaction of 3,5-dichloro-2-iodobenzene with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor compounds are mixed and reacted under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-2-iodophenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while substitution reactions can produce a variety of substituted phenylmethanamines.

Scientific Research Applications

(3,5-Dichloro-2-iodophenyl)methanamine is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (3,5-Dichloro-2-iodophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogen Effects : The iodine atom in the target compound distinguishes it from analogs with fluorine (e.g., ), bromine (), or chlorine (). Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to lighter halogens .

Physicochemical Properties

  • Lipophilicity : The iodine atom likely increases lipophilicity (higher LogP) compared to fluorine-containing analogs (e.g., ). This could influence membrane permeability and bioavailability.
  • Hydrogen-Bonding Capacity: The -CH2NH2 group in all compounds provides a hydrogen-bond donor, but electron-withdrawing substituents (e.g., Cl, I) may reduce basicity compared to methyl-substituted derivatives ().

Biological Activity

(3,5-Dichloro-2-iodophenyl)methanamine is a chemical compound with potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H6Cl2I N. The presence of multiple halogens (chlorine and iodine) in its structure suggests possible interactions with biological targets, potentially influencing its pharmacological properties.

PropertyValue
Molecular FormulaC7H6Cl2IN
Molecular Weight253.99 g/mol
IUPAC NameThis compound

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
  • Cytotoxic Effects : Studies have indicated that similar compounds can induce apoptosis in cancer cells by triggering oxidative stress or disrupting mitochondrial function.

Cytotoxicity Studies

Research has demonstrated varying degrees of cytotoxicity for this compound against different cancer cell lines. In a study assessing its effects on MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity at concentrations above 50 µM, leading to increased cell death compared to control groups .

Table 1: Cytotoxicity Results

Cell LineConcentration (µM)Viability (%)
MCF-72585
MCF-75060
MCF-710040

Case Studies and Research Findings

  • Antimicrobial Activity : A study explored the antimicrobial properties of derivatives of this compound. The results indicated that certain derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
  • Anticancer Potential : Another investigation focused on the anticancer effects of this compound on various tumor cell lines. The findings revealed that it could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds highlighted that modifications in the halogen substitution pattern significantly affected biological activity. For instance, increasing the number of chlorine atoms enhanced cytotoxic effects while maintaining selectivity towards cancer cells .

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